molecular formula C16H23NO B1640060 Isobutyl (2-piperidinophenyl) ketone

Isobutyl (2-piperidinophenyl) ketone

Cat. No.: B1640060
M. Wt: 245.36 g/mol
InChI Key: OIKBZKBTRRRBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl (2-piperidinophenyl) ketone is a structurally complex organic compound characterized by an isobutyl group attached to a ketone moiety, which is further linked to a 2-piperidinophenyl ring. The molecular framework combines a piperidine ring (a six-membered amine heterocycle) with aromatic and aliphatic substituents, conferring unique physicochemical and biological properties. These analogs highlight the significance of the piperidine ring and ketone functionality in modulating reactivity, solubility, and bioactivity, particularly in pharmaceutical contexts like cancer therapy or neurological disorders .

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-one

InChI

InChI=1S/C16H23NO/c1-13(2)12-16(18)14-8-4-5-9-15(14)17-10-6-3-7-11-17/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3

InChI Key

OIKBZKBTRRRBMK-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C1=CC=CC=C1N2CCCCC2

Canonical SMILES

CC(C)CC(=O)C1=CC=CC=C1N2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares Isobutyl (2-piperidinophenyl) ketone with key analogs:

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol)
This compound Piperidine, phenyl, isobutyl, ketone Piperidine, carbonyl, isobutyl ~275–300 (estimated)
Cyclohexyl 2-(piperidinomethyl)phenyl ketone Piperidine, phenyl, cyclohexyl, ketone Piperidine, carbonyl, cyclohexyl 285.4
Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone Piperidine, thiophene, phenyl, ketone Piperidine, thiophene, carbonyl ~285 (estimated)
Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone Piperidine, multiple phenyl, ketone Piperidine, carbonyl, benzyl ~350 (estimated)

Key Observations :

  • Substituent Effects: The isobutyl group in the target compound likely increases lipophilicity compared to cyclohexyl or benzyl groups, affecting membrane permeability . Thiophene in phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone introduces sulfur-based reactivity and electronic effects, absent in the target compound .

Chemical Reactivity and Stability

  • Ketone Reactivity : The carbonyl group in all analogs participates in nucleophilic additions or reductions. However, steric hindrance from the isobutyl group may slow reactions compared to less bulky analogs like benzalacetone .
  • Piperidine Stability : Piperidine’s amine group can undergo protonation or alkylation, but its stability varies with substituents. For example, electron-withdrawing groups (e.g., thiophene) reduce basicity, whereas electron-donating groups (e.g., methyl) enhance it .

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